
Tetrakis(acetonitrilo)plata(I) tetrafluoroborato
Descripción general
Descripción
Tetrakis(acetonitrile)silver(I) tetrafluoroborate is a coordination compound with the chemical formula [Ag(CH₃CN)₄]BF₄. It is a silver complex where silver is coordinated to four acetonitrile molecules, and the complex is stabilized by a tetrafluoroborate anion. This compound is known for its applications in various fields, including catalysis and material science .
Aplicaciones Científicas De Investigación
Tetrakis(acetonitrile)silver(I) tetrafluoroborate has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including cycloadditions and coupling reactions
Material Science: The compound is used in the synthesis of advanced materials, such as luminescent materials and metal-organic frameworks
Biological Applications:
Industrial Applications: It is used in the production of high-purity silver films and coatings
Mecanismo De Acción
Target of Action
Tetrakis(acetonitrile)silver(I) tetrafluoroborate is primarily used as a catalyst in organic synthesis . It is particularly effective in oxidation reactions and the sulfuration of acetylenes . The compound’s primary targets are therefore the reactants in these chemical reactions.
Mode of Action
The compound interacts with its targets by facilitating the breaking and forming of chemical bonds. As a catalyst, it speeds up the reaction rate without being consumed in the process . The exact mode of action can vary depending on the specific reaction it is catalyzing.
Biochemical Pathways
Tetrakis(acetonitrile)silver(I) tetrafluoroborate is used in the synthesis of various silver complexes . These complexes can participate in a variety of biochemical pathways, depending on their specific structures and properties. For example, it has been used in the synthesis of luminescent dinuclear platinum(II) alkynyl phosphine silver(I) complexes, alpha-diimine silver(I) complexes, and silver(I) clusters with binding for a dithiophosphate ligand .
Result of Action
The result of the compound’s action is the facilitation of chemical reactions, leading to the formation of desired products more quickly and efficiently . On a molecular level, this involves the rearrangement of atoms and the formation of new chemical bonds. On a cellular level, the effects would depend on the specific biochemical pathways involved.
Action Environment
The action of Tetrakis(acetonitrile)silver(I) tetrafluoroborate can be influenced by various environmental factors. For instance, it is stable under room temperature but can decompose when heated . It is also insoluble in water but soluble in organic solvents like ethyl acetate and ethyl acetate . These properties can affect the compound’s action, efficacy, and stability in different environments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetrakis(acetonitrile)silver(I) tetrafluoroborate can be synthesized by reacting silver tetrafluoroborate with acetonitrile. The reaction typically involves dissolving silver tetrafluoroborate in acetonitrile and allowing the solution to crystallize. The reaction conditions are relatively mild, often carried out at room temperature .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis of tetrakis(acetonitrile)silver(I) tetrafluoroborate on a larger scale would likely involve similar principles as the laboratory synthesis, with optimizations for yield and purity. This might include controlled crystallization processes and purification steps to ensure the removal of impurities .
Análisis De Reacciones Químicas
Types of Reactions
Tetrakis(acetonitrile)silver(I) tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The acetonitrile ligands can be substituted by other ligands, leading to the formation of different silver complexes
Coordination Reactions: It can form complexes with other ligands, such as phosphines and amines
Common Reagents and Conditions
Common reagents used in reactions with tetrakis(acetonitrile)silver(I) tetrafluoroborate include phosphines, amines, and other coordinating ligands. These reactions are typically carried out in solution, often in acetonitrile or other polar solvents .
Major Products
The major products formed from these reactions are typically new silver complexes with different ligands. For example, reacting tetrakis(acetonitrile)silver(I) tetrafluoroborate with triphenylphosphine can yield a silver-phosphine complex .
Comparación Con Compuestos Similares
Similar Compounds
Tetrakis(acetonitrile)copper(I) tetrafluoroborate: Similar in structure but contains copper instead of silver
Tetrakis(acetonitrile)copper(I) hexafluorophosphate: Another copper complex with a different anion
Silver tetrafluoroborate: A simpler silver complex without the acetonitrile ligands
Uniqueness
Tetrakis(acetonitrile)silver(I) tetrafluoroborate is unique due to its high solubility in non-aqueous solvents and its ability to form stable complexes with a wide range of ligands. This makes it particularly useful in catalysis and material science applications .
Propiedades
IUPAC Name |
silver;acetonitrile;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H3N.Ag.BF4/c4*1-2-3;;2-1(3,4)5/h4*1H3;;/q;;;;+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYAKBATRMXJSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC#N.CC#N.CC#N.CC#N.[Ag+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12AgBF4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50578441 | |
| Record name | Silver(1+) tetrafluoroborate--acetonitrile (1/1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93556-88-8 | |
| Record name | Silver(1+) tetrafluoroborate--acetonitrile (1/1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


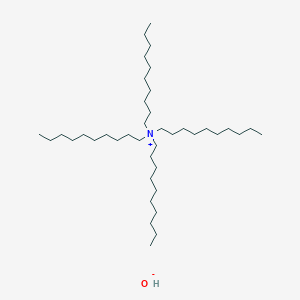
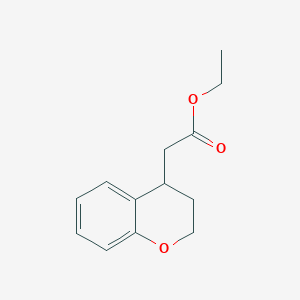



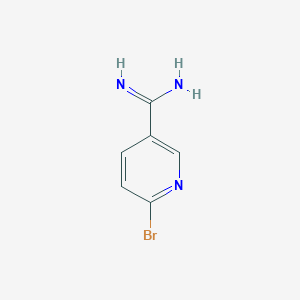

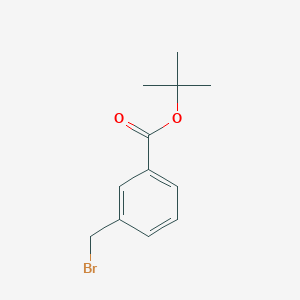
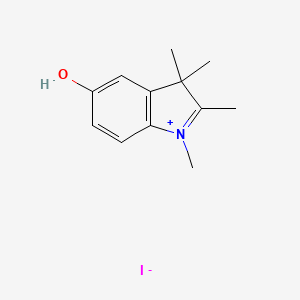
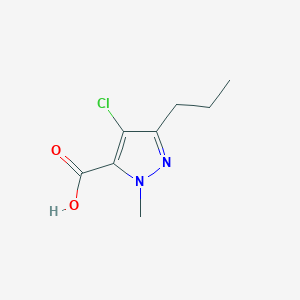
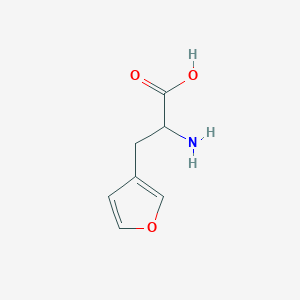
![4-[2-(Benzenesulfonyl)ethyl]aniline](/img/structure/B1602128.png)
![8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1602130.png)

